Cas no 2228577-23-7 (2-bromo-4-(but-3-yn-2-yl)-1-methoxybenzene)
2-bromo-4-(but-3-yn-2-yl)-1-methoxybenzene Chemical and Physical Properties
Names and Identifiers
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- 2-bromo-4-(but-3-yn-2-yl)-1-methoxybenzene
- 2228577-23-7
- EN300-1908307
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- Inchi: 1S/C11H11BrO/c1-4-8(2)9-5-6-11(13-3)10(12)7-9/h1,5-8H,2-3H3
- InChI Key: DXVFJHRKJVSQOU-UHFFFAOYSA-N
- SMILES: BrC1=C(C=CC(=C1)C(C#C)C)OC
Computed Properties
- Exact Mass: 237.99933g/mol
- Monoisotopic Mass: 237.99933g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 205
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 9.2Ų
2-bromo-4-(but-3-yn-2-yl)-1-methoxybenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1908307-1g |
2-bromo-4-(but-3-yn-2-yl)-1-methoxybenzene |
2228577-23-7 | 1g |
$1172.0 | 2023-09-18 | ||
| Enamine | EN300-1908307-5g |
2-bromo-4-(but-3-yn-2-yl)-1-methoxybenzene |
2228577-23-7 | 5g |
$3396.0 | 2023-09-18 | ||
| Enamine | EN300-1908307-10g |
2-bromo-4-(but-3-yn-2-yl)-1-methoxybenzene |
2228577-23-7 | 10g |
$5037.0 | 2023-09-18 | ||
| Enamine | EN300-1908307-0.05g |
2-bromo-4-(but-3-yn-2-yl)-1-methoxybenzene |
2228577-23-7 | 0.05g |
$983.0 | 2023-09-18 | ||
| Enamine | EN300-1908307-0.1g |
2-bromo-4-(but-3-yn-2-yl)-1-methoxybenzene |
2228577-23-7 | 0.1g |
$1031.0 | 2023-09-18 | ||
| Enamine | EN300-1908307-0.25g |
2-bromo-4-(but-3-yn-2-yl)-1-methoxybenzene |
2228577-23-7 | 0.25g |
$1078.0 | 2023-09-18 | ||
| Enamine | EN300-1908307-0.5g |
2-bromo-4-(but-3-yn-2-yl)-1-methoxybenzene |
2228577-23-7 | 0.5g |
$1124.0 | 2023-09-18 | ||
| Enamine | EN300-1908307-1.0g |
2-bromo-4-(but-3-yn-2-yl)-1-methoxybenzene |
2228577-23-7 | 1g |
$1172.0 | 2023-06-01 | ||
| Enamine | EN300-1908307-2.5g |
2-bromo-4-(but-3-yn-2-yl)-1-methoxybenzene |
2228577-23-7 | 2.5g |
$2295.0 | 2023-09-18 | ||
| Enamine | EN300-1908307-5.0g |
2-bromo-4-(but-3-yn-2-yl)-1-methoxybenzene |
2228577-23-7 | 5g |
$3396.0 | 2023-06-01 |
2-bromo-4-(but-3-yn-2-yl)-1-methoxybenzene Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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A. M. Al-Sabagh,F. Z. Yehia,David R. K. Harding,Gh. Eshaq,A. E. ElMetwally Green Chem., 2016,18, 3997-4003
Additional information on 2-bromo-4-(but-3-yn-2-yl)-1-methoxybenzene
Introduction to 2-bromo-4-(but-3-yn-2-yl)-1-methoxybenzene (CAS No: 2228577-23-7)
2-bromo-4-(but-3-yn-2-yl)-1-methoxybenzene, identified by the Chemical Abstracts Service Number (CAS No) 2228577-23-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and material science. This compound, featuring a bromine substituent and a butynyl group appended to a methoxy-substituted benzene ring, exhibits unique structural and chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.
The molecular structure of 2-bromo-4-(but-3-yn-2-yl)-1-methoxybenzene consists of a phenolic core modified with bromine at the 2-position and an alkyne moiety at the 4-position. The methoxy group at the 1-position introduces additional reactivity, enabling diverse functionalization strategies. This combination of functional groups makes the compound a versatile building block for the development of novel pharmaceuticals, agrochemicals, and advanced materials.
In recent years, there has been growing interest in the exploration of aryl compounds with alkyne and bromine substituents due to their potential applications in medicinal chemistry. The presence of these functional groups allows for facile participation in cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Sonogashira couplings, which are pivotal in constructing complex molecular architectures. Specifically, the bromine atom serves as an excellent handle for palladium-catalyzed reactions, while the butynyl group can undergo further modifications to introduce additional pharmacophores.
One of the most compelling aspects of 2-bromo-4-(but-3-yn-2-yl)-1-methoxybenzene is its utility in the synthesis of small-molecule inhibitors targeting various biological pathways. For instance, recent studies have demonstrated its application in developing kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The alkyne functionality can be selectively converted into other functional groups, such as thiols or amines, allowing for the creation of hybrid molecules with enhanced binding affinity and selectivity.
The methoxy group at the 1-position of 2-bromo-4-(but-3-yn-2-yl)-1-methoxybenzene also plays a crucial role in modulating the electronic properties of the molecule. This feature is particularly relevant in materials science, where such compounds are used to design organic semiconductors and light-emitting diodes (OLEDs). The ability to fine-tune the electronic characteristics through strategic functionalization makes this compound an attractive candidate for next-generation electronic devices.
Moreover, the structural motif of 2-bromo-4-(but-3-yn-2-yl)-1-methoxybenzene has been explored in the context of drug discovery for its potential to interact with biological targets. Computational studies have suggested that this compound can modulate enzyme activity by occupying specific binding pockets within proteins. Such interactions are often mediated by hydrogen bonding networks and hydrophobic interactions facilitated by the aromatic ring system and substituents.
In conclusion, 2-bromo-4-(but-3-yn-2-yl)-1-methoxybenzene (CAS No: 2228577-23-7) represents a promising intermediate for synthetic chemistry with broad applications in pharmaceuticals and materials science. Its unique structural features enable diverse chemical transformations, making it a valuable tool for researchers seeking to develop novel bioactive molecules and advanced materials. As our understanding of molecular interactions continues to evolve, compounds like this are likely to play an increasingly important role in addressing complex scientific challenges.
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